8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
Description
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is a chroman-derived compound featuring a cyclopropyl substituent at position 8, dimethyl groups at positions 2 and 2, and a carbaldehyde moiety at position 4. The cyclopropyl group may enhance metabolic stability and influence steric interactions, while the aldehyde group offers reactivity for further synthetic modifications.
Properties
IUPAC Name |
8-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)6-5-12-7-10(9-16)8-13(11-3-4-11)14(12)17-15/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIVMKPDLUUNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C=O)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Formylation: The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chroman ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of 8-Cyclopropyl-2,2-dimethylchroman-6-carboxylic acid.
Reduction: Formation of 8-Cyclopropyl-2,2-dimethylchroman-6-methanol.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Scientific Research Applications
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential pharmacological applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Comparison with FC162 (Thiazoloquinazolinone Derivative)
- Structural Differences: FC162 replaces the chroman core with a thiazoloquinazolinone scaffold, integrating a pyridinyl-thiazole group. The shared 8-cyclopropyl substituent suggests this group may enhance kinase binding, as FC162 exhibits nanomolar inhibition of DYRK1A, CLK1, and GSK3 .
- Functional Implications : The heterocyclic core of FC162 likely improves target affinity compared to chroman derivatives. However, the aldehyde in 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde could enable covalent binding or prodrug strategies, which are unexplored in FC162.
Comparison with Positional Isomer (6-Cyclopropyl-8-Aldehyde)
- Structural Differences : The isomer swaps the positions of the cyclopropyl and aldehyde groups.
- Functional Implications: Positional changes alter electronic distribution and steric accessibility. For instance, the aldehyde at position 6 (target compound) may interact differently with hydrophobic pockets in enzymes compared to position 6. No biological data exist for the isomer, but such swaps often impact solubility and bioavailability .
Comparison with 8-Chloro Spirochromane Analog
- Structural Differences : The spirocyclopropane architecture introduces conformational rigidity, while the chloro substituent differs electronically from cyclopropyl.
- Chloro groups are more electronegative than cyclopropyl, which could alter binding kinetics or metabolic stability .
Biological Activity
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is a synthetic organic compound notable for its unique chroman structure, which includes a cyclopropyl moiety and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.
The molecular formula of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is . Its structure is characterized by a cyclopropyl group that enhances reactivity and may influence interactions with biological targets. The aldehyde functionality allows for nucleophilic addition reactions, making it a versatile compound in synthetic chemistry.
The biological activity of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar chroman structures can bind to proteins involved in metabolic pathways, potentially modulating their activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of chroman compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| Colo-205 | 18.6 ± 1.0 |
| PC-3 | 22.2 ± 1.6 |
| THP-1 | 43.8 ± 1.4 |
| A549 | 63.4 ± 1.1 |
These findings suggest that modifications to the chroman structure can enhance anticancer efficacy while maintaining selectivity towards cancer cells over normal cells .
Neuroprotective Effects
Additionally, the compound has been explored for its neuroprotective properties. Research indicates that cyclopropyl chromane derivatives may act as modulators of gamma-secretase, a target in Alzheimer's disease treatment. Computational studies have suggested that these compounds can effectively interact with the enzyme, potentially leading to reduced amyloid-beta production, which is crucial in Alzheimer’s pathology.
Study on Cytotoxicity
In a study assessing the cytotoxicity of various chroman derivatives, including 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde, researchers performed MTT assays on different cancer cell lines. The results indicated that specific structural modifications could significantly enhance cytotoxic activity while minimizing toxicity towards normal cells .
Neuroprotection in Alzheimer's Disease
Another study utilized molecular docking and dynamics simulations to evaluate the binding affinity of this compound to gamma-secretase. The results suggested that the compound could serve as a lead for developing new treatments targeting Alzheimer's disease by modulating enzyme activity and reducing neurodegeneration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
